4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine

Lipophilicity Drug-likeness Physicochemical properties

Select this 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 773140-11-7) for its unique combination of a reactive 4-chloro leaving group and an ortho-fluorophenyl ring—a substitution pattern validated in kinase inhibitor libraries targeting aPKC and CSF1R. The reduced LogP (4.15 vs. 4.76 for non-fluorinated analogs) favors CNS penetration, while the 4-Cl handle enables efficient one-step SNAr diversification with primary and secondary amines. Supplied at ≥98% purity for reliable SAR studies and focused library synthesis in medicinal chemistry programs targeting oncology and neurodegeneration.

Molecular Formula C12H6ClFN2S
Molecular Weight 264.71 g/mol
CAS No. 773140-11-7
Cat. No. B3283797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine
CAS773140-11-7
Molecular FormulaC12H6ClFN2S
Molecular Weight264.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(C=CS3)C(=N2)Cl)F
InChIInChI=1S/C12H6ClFN2S/c13-10-8-5-6-17-12(8)16-11(15-10)7-3-1-2-4-9(7)14/h1-6H
InChIKeyGKBFTFVPMVUDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine (CAS 773140-11-7): A Precisely Halogenated Heterocyclic Scaffold for Targeted Medicinal Chemistry


4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine is a synthetic heterocyclic compound comprising a fused thiophene-pyrimidine core bearing a 4-chloro substituent and a 2-(2-fluorophenyl) group . This scaffold is recognized as a privileged structure in kinase inhibitor design, with the chlorine atom at the 4-position serving as a critical functional handle for further derivatization, while the ortho-fluorophenyl ring influences both lipophilicity and binding-site interactions [1]. The compound is typically supplied as a research-grade building block with a reported purity of ≥98% and is intended for use as a synthetic intermediate or reference standard in early-stage drug discovery .

Why Generic Thienopyrimidine Building Blocks Cannot Substitute 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine in SAR-Centric Medicinal Chemistry


Substitution within the thieno[2,3-d]pyrimidine class is not arbitrary; small changes in halogen placement and aryl substitution profoundly alter physicochemical properties, synthetic utility, and target engagement [1]. The specific combination of a 4-chloro leaving group and an ortho-fluorinated 2-phenyl ring in 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine confers a unique lipophilicity profile (LogP = 4.15) and electronic character that cannot be replicated by unsubstituted phenyl analogs (e.g., 4-chloro-2-phenylthieno[2,3-d]pyrimidine, LogP = 4.76) or analogs lacking the 4-chloro handle . The chlorine at the 4-position is specifically positioned for nucleophilic aromatic substitution (SNAr) reactions, enabling divergent synthesis of 4-amino or 4-alkoxy derivatives—a key step in generating focused kinase inhibitor libraries [2]. Selecting a generic thienopyrimidine without this precise substitution pattern risks introducing unfavorable changes in molecular recognition, synthetic tractability, and downstream SAR interpretation [3].

Quantitative Differentiation of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine: Head-to-Head Physicochemical Comparisons with Close Structural Analogs


Lipophilicity Control: 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine Exhibits Reduced LogP (4.15) Relative to Non-Fluorinated Phenyl Analog

The introduction of an ortho-fluorine on the 2-phenyl ring of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine reduces the calculated partition coefficient (LogP) to 4.15, compared to 4.76 for the non-fluorinated analog 4-chloro-2-phenylthieno[2,3-d]pyrimidine . This ~0.6 LogP unit reduction is quantitatively significant, as it indicates lower lipophilicity, which can improve aqueous solubility and reduce non-specific protein binding in biological assays [1].

Lipophilicity Drug-likeness Physicochemical properties

Density and Molecular Packing: 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine Shows Higher Predicted Density (1.463 g/cm³) than Non-Fluorinated Analog

The predicted density of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine is 1.463 ± 0.06 g/cm³, which is higher than the 1.4 ± 0.1 g/cm³ predicted for the non-fluorinated analog 4-chloro-2-phenylthieno[2,3-d]pyrimidine . This increase in density is consistent with the additional mass and polarizability introduced by the fluorine atom, which can enhance intermolecular interactions in the solid state [1].

Crystal engineering Solid-state properties Physicochemical properties

Synthetic Versatility: The 4-Chloro Substituent Enables SNAr Derivatization, a Key Differentiator from 4-H or 4-Alkyl Analogs

The presence of a chlorine atom at the 4-position of the pyrimidine ring in 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine provides a specific reactive handle for nucleophilic aromatic substitution (SNAr) reactions with amines, alcohols, and thiols [1]. In contrast, analogs such as 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine (DDP-225) lack this leaving group and cannot be directly diversified at the 4-position without prior functionalization [2]. This synthetic differentiation is crucial for library synthesis, as the 4-chloro group allows for late-stage diversification in a single step, whereas non-halogenated analogs require multi-step sequences to introduce similar diversity [3].

Synthetic intermediate Nucleophilic aromatic substitution Medicinal chemistry

Optimal Application Scenarios for 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine in Drug Discovery and Chemical Biology


Synthesis of 4-Amino Thienopyrimidine Kinase Inhibitor Libraries via SNAr

The 4-chloro group enables efficient one-step diversification with primary and secondary amines to generate focused libraries of 4-amino thieno[2,3-d]pyrimidines. This approach has been validated in the development of atypical protein kinase C (aPKC) inhibitors, where chloro intermediates were reacted with various amines to probe SAR at the 4-position [1]. The ortho-fluorophenyl group at the 2-position provides additional lipophilic and electronic tuning, which has been shown to influence kinase selectivity profiles [2].

Lead Optimization for CNS-Penetrant Kinase Inhibitors

The reduced LogP (4.15) of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine, relative to non-fluorinated analogs (LogP 4.76), suggests a more favorable lipophilicity profile for crossing the blood-brain barrier . This property, combined with the synthetic versatility of the 4-chloro handle, makes it a strategic starting point for optimizing CNS-penetrant kinase inhibitors targeting oncology or neurodegenerative diseases. The thieno[2,3-d]pyrimidine core itself has demonstrated CNS exposure in preclinical models when appropriately substituted [3].

Development of Selective CSF1R/c-FMS Inhibitors

Thieno[2,3-d]pyrimidine scaffolds have been identified as potent inhibitors of colony-stimulating factor-1 receptor (CSF1R/c-FMS), a key target in immuno-oncology and inflammatory diseases . The specific substitution pattern of 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine—particularly the ortho-fluorophenyl group—may confer enhanced selectivity over related kinases based on SAR trends observed in related thienopyrimidine series [4]. The 4-chloro handle allows for rapid exploration of amine substituents to optimize potency and selectivity.

Physicochemical Property Benchmarking and Computational Model Validation

With well-defined experimental or predicted properties (LogP 4.15, Density 1.463 g/cm³, PSA 54.02 Ų), 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine serves as a valuable reference compound for validating computational models of lipophilicity, solubility, and permeability in the thienopyrimidine chemical space . Its moderate lipophilicity and polar surface area place it within favorable drug-like property space, making it a useful calibration standard for in silico ADMET predictions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.